Ortho-Methylsulfanyl Substitution: Positional Isomer Advantage over Meta Analogs
The target compound features an ortho-methylsulfanyl substituent on the phenyl ring. In oxalamide-based heme-displacing IDO1 inhibitors, ortho-substitution was found to be critical for potency, with the ortho-methylthio analog showing a >10-fold improvement in cellular IC₅₀ compared to the meta-methylthio congener in a cell-based IDO1 assay . Although this comparison derives from a different oxalamide scaffold, it demonstrates the general principle that ortho-methylthio placement can significantly enhance target engagement relative to meta positioning. The target compound CAS 1351607-54-9 retains this ortho geometry, whereas the majority of commercially available methylsulfanyl-phenyl oxalamides (e.g., CAS 2034568-01-7, CAS 2415526-22-4) bear meta substitution .
| Evidence Dimension | Positional effect of methylsulfanyl group on biological activity |
|---|---|
| Target Compound Data | Ortho-methylsulfanyl substitution (CAS 1351607-54-9) |
| Comparator Or Baseline | Meta-methylsulfanyl oxalamide analogs (representative IDO1 inhibitor scaffold; cell-based assay) |
| Quantified Difference | Ortho-methylthio analog >10-fold more potent than meta-methylthio analog in cell-based IDO1 inhibition (class-level inference from published oxalamide SAR) |
| Conditions | Cell-based IDO1 inhibition assay; heme-displacing oxalamide scaffold (not the exact target compound) |
Why This Matters
For researchers screening oxalamide libraries against targets sensitive to sulfur positioning (e.g., heme-containing enzymes, metalloproteases), the ortho-methylsulfanyl geometry of this compound provides a structurally distinct probe not available from the more common meta-substituted commercial analogs.
